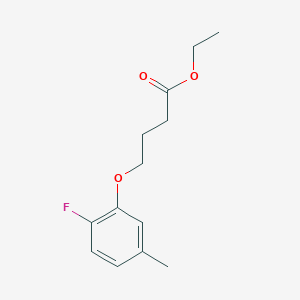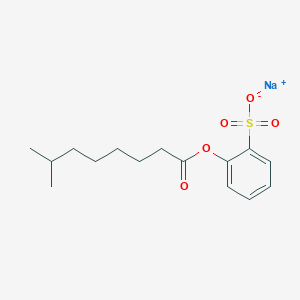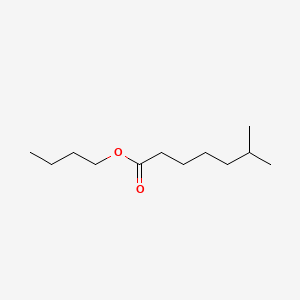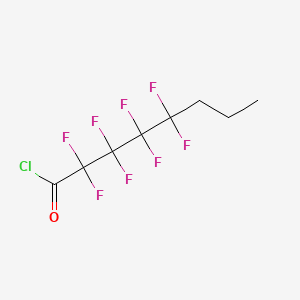
Acid chlorides, C8-14, beta-omega-perfluoro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid chlorides, C8-14, beta-omega-perfluoro, are a class of organic compounds characterized by the presence of a perfluorinated alkyl chain ranging from eight to fourteen carbon atoms, terminated by an acid chloride functional group. These compounds are known for their unique chemical properties, including high thermal stability, resistance to chemical reactions, and hydrophobicity, making them valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of acid chlorides, C8-14, beta-omega-perfluoro, typically involves the reaction of perfluorinated carboxylic acids with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride product. The general reaction scheme is as follows:
R-COOH+SOCl2→R-COCl+SO2+HCl
where R represents the perfluorinated alkyl chain .
Industrial Production Methods
In industrial settings, the production of these acid chlorides is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as dimethylformamide can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Acid chlorides, C8-14, beta-omega-perfluoro, undergo several types of chemical reactions, including:
Nucleophilic Substitution: These compounds readily react with nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively.
Reduction: Acid chlorides can be reduced to aldehydes or primary alcohols using reducing agents like lithium aluminum hydride or diisobutylaluminum hydride.
Hydrolysis: In the presence of water, acid chlorides hydrolyze to form the corresponding carboxylic acids and hydrogen chloride.
Common Reagents and Conditions
Amines: React with acid chlorides to form amides under mild conditions.
Alcohols: React with acid chlorides to form esters, often in the presence of a base like pyridine to neutralize the hydrogen chloride byproduct.
Reducing Agents: Lithium aluminum hydride or diisobutylaluminum hydride are commonly used for reduction reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
Acid chlorides, C8-14, beta-omega-perfluoro, have a wide range of scientific research applications:
Surface Coatings: Used to create hydrophobic and oleophobic coatings on various substrates, including textiles, glass, and metals.
Pharmaceuticals: Serve as intermediates in the synthesis of perfluorinated drugs and drug delivery systems.
Polymer Chemistry: Utilized in the modification of polymers to enhance their chemical resistance and thermal stability.
Environmental Science: Studied for their role in the degradation and persistence of perfluorinated compounds in the environment.
Mecanismo De Acción
The unique properties of acid chlorides, C8-14, beta-omega-perfluoro, are attributed to the strong electron-withdrawing effects of the perfluorinated alkyl chain. This effect stabilizes the acid chloride functional group, making it less reactive towards nucleophiles compared to non-fluorinated acid chlorides. The perfluorinated chain also imparts hydrophobicity and chemical resistance, which are crucial for their applications in surface coatings and polymer modification .
Comparación Con Compuestos Similares
Similar Compounds
- Acid chlorides, C4-8, beta-omega-perfluoro
- Acid chlorides, C14-18, beta-omega-perfluoro
- Perfluorooctanoic acid chloride
- Perfluorodecanoic acid chloride
Uniqueness
Acid chlorides, C8-14, beta-omega-perfluoro, are unique due to their optimal chain length, which balances hydrophobicity and reactivity. Compounds with shorter chains (C4-8) may lack sufficient hydrophobicity, while those with longer chains (C14-18) may exhibit reduced reactivity and increased viscosity. This balance makes this compound, particularly suitable for applications requiring both chemical resistance and moderate reactivity .
Propiedades
Número CAS |
72623-70-2 |
|---|---|
Fórmula molecular |
C8H7ClF8O |
Peso molecular |
306.58 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5-octafluorooctanoyl chloride |
InChI |
InChI=1S/C8H7ClF8O/c1-2-3-5(10,11)7(14,15)8(16,17)6(12,13)4(9)18/h2-3H2,1H3 |
Clave InChI |
WKEKKSXHJBPLBN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



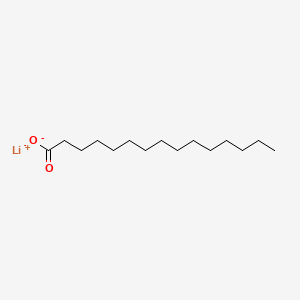
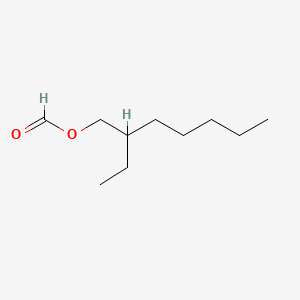
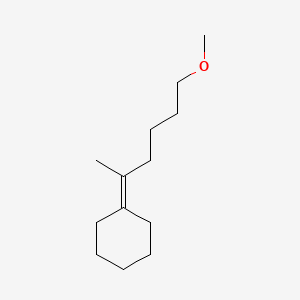
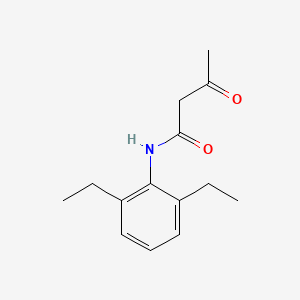
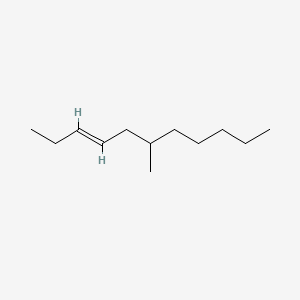
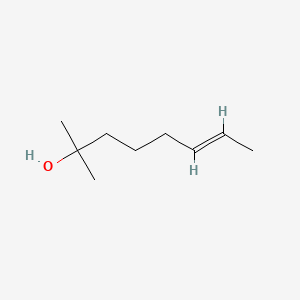
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)

![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)
